4-Bromo-3-fluoro-2-methylaniline
Overview
Description
4-Bromo-3-fluoro-2-methylaniline: is an organic compound with the molecular formula C7H7BrFN and a molecular weight of 204.04 g/mol . It is a crystalline solid that can appear as yellow or light yellow crystals . This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Scientific Research Applications
4-Bromo-3-fluoro-2-methylaniline has several scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemical Research: It is used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluoro-2-methylaniline can be synthesized through a bromination and fluorination reaction of 2-methylaniline . One common method involves the use of bromoacetic acid and hydrogen fluoride under alkaline conditions . The reaction proceeds as follows:
Bromination: 2-Methylaniline is treated with bromoacetic acid in the presence of a base to introduce the bromine atom.
Fluorination: The brominated intermediate is then reacted with hydrogen fluoride to introduce the fluorine atom.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar bromination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products:
Nucleophilic Substitution: Products include substituted anilines or thiophenols.
Electrophilic Aromatic Substitution: Products include nitroanilines or sulfonated anilines.
Oxidation and Reduction: Products include nitroanilines or alkylamines.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.
Protein Interactions: The compound can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison: 4-Bromo-3-fluoro-2-methylaniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. Compared to similar compounds, it has different reactivity and selectivity in chemical reactions . For example, the presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFKRNFFIGAFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127408-03-1 | |
Record name | 4-Bromo-3-fluoro-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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